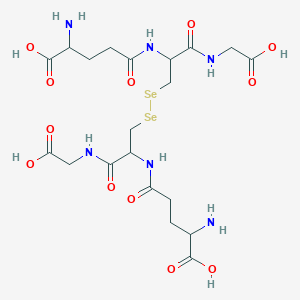
Glutaselenone diselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaselenone diselenide, also known as gamma-L-glutamyl-L-selenocysteinylglycine diselenide, is an organoselenium compound. It is a selenium analog of glutathione disulfide, which plays a crucial role in various biological processes due to its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutaselenone diselenide typically involves the protection of the selenol group of selenocysteine with a p-methoxybenzyl group. This protected selenocysteine is then coupled with glutathione through a peptide bond formation. The final step involves the removal of the protecting group by acidolysis using trifluoroacetic acid in the presence of thioanisole .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods would likely include solid-phase peptide synthesis (SPPS) for the efficient assembly of the peptide chain, followed by purification and deprotection steps to yield the final product.
Chemical Reactions Analysis
Types of Reactions
Glutaselenone diselenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids.
Reduction: It can be reduced back to its selenol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Nucleophiles like thiols or amines can react with this compound under mild conditions.
Major Products Formed
Oxidation: Seleninic acids.
Reduction: Selenols.
Substitution: Various organoselenium compounds depending on the nucleophile used.
Scientific Research Applications
Glutaselenone diselenide has several scientific research applications:
Mechanism of Action
Glutaselenone diselenide exerts its effects primarily through its antioxidant activity. It mimics the action of glutathione peroxidase by reducing hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively. This reaction involves the oxidation of the selenol group to a selenenic acid intermediate, which is then reduced back to the selenol form by glutathione .
Comparison with Similar Compounds
Similar Compounds
Glutathione disulfide: The sulfur analog of glutaselenone diselenide.
Selenocysteine: The selenium analog of cysteine.
Selenomethionine: The selenium analog of methionine.
Uniqueness
This compound is unique due to its enhanced antioxidant properties compared to its sulfur analogs. The presence of selenium in its structure allows it to participate in redox reactions more efficiently, making it a more potent antioxidant. This property makes it particularly valuable in biological and medicinal applications where oxidative stress is a concern .
Properties
Molecular Formula |
C20H32N6O12Se2 |
|---|---|
Molecular Weight |
706.4 g/mol |
IUPAC Name |
2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]diselanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12Se2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38) |
InChI Key |
QLLZDMKEQUBHQO-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(C[Se][Se]CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















